molecular formula C21H17ClN4O3 B2578828 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-45-7

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2578828
CAS RN: 921854-45-7
M. Wt: 408.84
InChI Key: HQZDKJWRCUOKOV-UHFFFAOYSA-N
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Description

The compound “3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of a new set of small molecules . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Anticancer Properties

The pyridopyrimidine scaffold has been studied extensively for its potential in cancer therapy. This compound’s unique structure may contribute to its activity against cancer cells. Researchers have investigated its effects on cell proliferation, apoptosis, and cell cycle regulation. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer treatment. The compound’s benzyl and carboxamide moieties suggest potential PARP inhibitory activity. Investigating its binding affinity and selectivity for PARP enzymes could provide valuable insights for drug development .

Antitubercular Activity

Given the urgent need for new antitubercular agents, exploring novel scaffolds is crucial. The pyridopyrimidine core has shown promise against Mycobacterium tuberculosis. Researchers should assess this compound’s activity, especially considering its chlorophenyl substituent, which may enhance its antimycobacterial effects .

Antimicrobial Applications

Pyridopyrimidines have been investigated as potential antimicrobial agents. The compound’s unique structure could contribute to its antibacterial or antifungal properties. Researchers should explore its activity against specific pathogens and assess its potential for combating drug-resistant strains .

Anti-inflammatory Potential

The presence of a carboxamide group suggests that this compound might modulate inflammatory pathways. Preclinical studies could evaluate its effects on cytokine production, immune response, and inflammation-related diseases .

Molecular Modeling and Drug Design

Computational approaches, such as molecular docking and dynamics simulations, can predict the compound’s interactions with target proteins. Researchers can use these insights to design derivatives with improved pharmacological properties .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, further studies could explore its potential in other therapeutic areas, given the wide range of biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives .

properties

IUPAC Name

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDKJWRCUOKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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